molecular formula C13H18N2O3 B2556804 Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate CAS No. 1270697-27-2

Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate

Cat. No.: B2556804
CAS No.: 1270697-27-2
M. Wt: 250.298
InChI Key: QTVJVWBSKHEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its unique chemical structure, which includes a methyl ester group, a phenyl ring, and a carbamoyl group attached to an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate typically involves the reaction of phenylacetic acid derivatives with isopropyl carbamate under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acid derivatives, reduced amines, and esterified products .

Scientific Research Applications

Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds

Mechanism of Action

The mechanism by which Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.

    Methyl benzyl ketone: Another compound with a phenyl ring and a ketone group, differing in its chemical reactivity and applications.

Uniqueness

Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-phenyl-2-(propan-2-ylcarbamoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14-13(17)15-11(12(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVJVWBSKHEFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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